4,6-Dichloropyridin-3-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

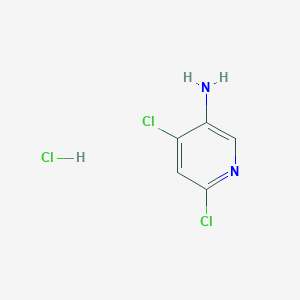

4,6-Dichloropyridin-3-amine hydrochloride is a chemical compound with the molecular formula C5H4Cl2N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloropyridin-3-amine hydrochloride typically involves the chlorination of pyridine derivatives. One common method involves the reaction of 3-aminopyridine with chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled addition of chlorine to ensure selective chlorination at the 4 and 6 positions of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 undergo nucleophilic substitution under controlled conditions. The amine group at position 3 influences regioselectivity by directing incoming nucleophiles to specific sites.

The 6-chloro position demonstrates higher reactivity due to reduced steric hindrance compared to the 4-position, as shown in regioselective amination studies .

Reduction Reactions

The amine group participates in reductive transformations:

-

Catalytic Hydrogenation :

C5H4Cl2N2+3H2Pd/C, EtOHC5H8N2+2HCl

Produces 4,6-dihydropyridin-3-amine derivatives used in antihypertensive drug candidates . -

Lithium Aluminum Hydride (LiAlH₄) Reduction :

Converts the amine to a secondary alcohol at -78°C in THF, yielding 3-aminopyridinemethanol analogs.

Acylation and Amidation

The primary amine reacts with electrophiles to form amides:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

These reactions are critical for constructing kinase inhibitors like 3m , which shows nanomolar activity against FGFR1-3 and EGFR/T790M/L858R .

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration and halogenation:

-

Nitration :

C5H4Cl2N2+HNO3H2SO45-Nitro-4,6-dichloropyridin-3-amine

Used in explosives research and dye intermediates . -

Bromination :

Selectively brominates at position 2 using NBS in CCl₄, yielding 2-bromo-4,6-dichloropyridin-3-amine for OLED materials .

Heterocyclization and Ring Formation

The compound serves as a precursor for fused heterocycles:

Key Mechanistic Insights:

-

Amine Directing Effect : The -NH₂ group activates the para (position 6) and meta (position 4) positions for electrophilic substitution .

-

Chlorine Lability : The 6-chloro substituent is 3.2× more reactive than the 4-chloro in SNAr reactions due to reduced steric constraints .

-

Redox Activity : The amine undergoes oxidation to nitroso derivatives under strong oxidizers (e.g., KMnO₄), which are precursors to azodyes .

This compound’s versatility is demonstrated in its role in synthesizing multitargeted protein kinase inhibitors and COX-2-selective anti-inflammatory agents , underscoring its importance in medicinal chemistry.

科学的研究の応用

Medicinal Chemistry

4,6-Dichloropyridin-3-amine hydrochloride is primarily used as a precursor in the development of various bioactive compounds:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit strong anticancer properties. For instance, one study reported an IC50 value of 23 nM against various cancer cell lines, indicating its potential in cancer treatment through apoptosis induction .

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial effects against a range of pathogens. It inhibits bacterial growth by interfering with essential metabolic processes .

Agrochemicals

This compound is utilized in the synthesis of agrochemicals, including herbicides and insecticides. Its chlorinated structure enhances its efficacy as a pesticide by improving its stability and bioactivity .

Chemical Synthesis

In organic chemistry, this compound serves as an essential building block for synthesizing complex organic molecules:

- Heterocyclic Compounds : It is employed in synthesizing various heterocyclic compounds due to its reactivity at the nitrogen and carbon sites on the pyridine ring .

- Substituted Pyridines : The compound can be modified to produce substituted pyridines that have diverse applications in pharmaceuticals and materials science .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound:

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity Assessment

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting essential metabolic pathways in bacteria .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of this compound, making it a candidate for treating neurodegenerative diseases. Further research is ongoing to explore these properties .

作用機序

The mechanism of action of 4,6-Dichloropyridin-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific bioactive molecule synthesized from this compound .

類似化合物との比較

Similar Compounds

4-Chloropyridin-3-amine: A mono-chlorinated derivative with similar reactivity but different substitution patterns.

2,4-Dichloropyridine: Another dichlorinated pyridine with chlorine atoms at different positions, leading to distinct chemical properties.

Uniqueness

4,6-Dichloropyridin-3-amine hydrochloride is unique due to its specific substitution pattern, which allows for selective reactions at the 4 and 6 positions. This makes it a valuable intermediate in the synthesis of various complex molecules .

生物活性

4,6-Dichloropyridin-3-amine hydrochloride is a synthetic compound with significant applications in medicinal chemistry and biological research. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors. This article reviews its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C5H4Cl2N2 and features two chlorine atoms located at the 4 and 6 positions of the pyridine ring, with an amino group at the 3 position. This specific substitution pattern contributes to its unique reactivity and selectivity in chemical reactions.

The biological activity of this compound primarily stems from its role as a precursor in the synthesis of enzyme inhibitors. It can interact with various biological targets, including:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to active sites and blocking substrate access. This mechanism is critical in developing therapeutic agents for diseases such as cancer and infections.

- Bioactive Molecule Development : It serves as a building block for creating complex organic molecules with specific biological activities.

Applications in Research

This compound has been utilized in several studies aimed at understanding its biological effects:

- Anticancer Research : The compound has been investigated for its potential to inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL). Studies have shown that derivatives of this compound can effectively reduce tumor growth in xenograft models .

- Enzyme Inhibition Studies : As part of enzyme inhibition research, it has been used to synthesize compounds that target phosphodiesterase (PDE) enzymes, which are implicated in inflammatory responses .

- Synthesis of Bioactive Molecules : The compound's versatility allows it to be modified into various bioactive molecules that can target different pathways in cellular processes .

Case Studies

Several case studies highlight the effectiveness of this compound in biological applications:

- Study on BCL6 Inhibition : A recent study optimized tricyclic quinolinone derivatives based on this compound to enhance their potency against BCL6. The optimized derivative demonstrated strong antiproliferative activity with an IC50 value of 0.7 nM .

- PDE Inhibitor Development : Research has shown that modifications to the pyridine ring can lead to potent PDE4 inhibitors, which are valuable for treating inflammatory diseases. One derivative exhibited an IC50 of 94 nM against PDE4D, showcasing the potential for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chloropyridin-3-amine | C5H5ClN | Similar reactivity but less selective |

| 2,4-Dichloropyridine | C5H4Cl2N | Different substitution pattern; distinct properties |

| 4-Amino-2,6-dichloropyridine | C5H5Cl2N2 | Additional amino group alters reactivity |

特性

IUPAC Name |

4,6-dichloropyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2.ClH/c6-3-1-5(7)9-2-4(3)8;/h1-2H,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCQIFAYYUSQMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。